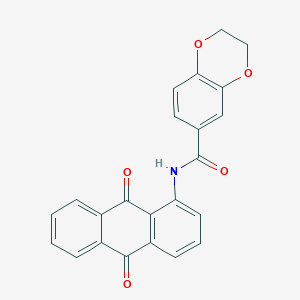

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C23H15NO5 and its molecular weight is 385.375. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a member of the anthracene derivative family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies highlighting its pharmacological effects.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving anthraquinone derivatives and benzodioxane structures. The general synthetic pathway involves the following steps:

- Formation of the Anthracene Core : The synthesis often starts with 1-aminoanthraquinone reacted with appropriate carboxylic acids under standard amide formation conditions.

- Benzodioxane Integration : The benzodioxane moiety is integrated into the structure, which is crucial for enhancing biological activity.

Table 1: Summary of Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 1-aminoanthraquinone + carboxylic acid | 94 |

| 2 | DCC + DMAP in dichloromethane | Varies |

Anticancer Properties

Research has indicated that compounds containing the anthracene structure often exhibit significant anticancer properties. For instance, derivatives of anthracene have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

Case Study: Cytotoxic Activity

In a study involving several anthracene derivatives, it was found that compounds similar to this compound demonstrated notable cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells .

Antioxidant Activity

Compounds with a benzodioxane scaffold have been reported to possess antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

The antioxidant activity is believed to stem from the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Some derivatives have shown promising anti-inflammatory activities. For example, studies on benzodioxane analogs indicated that modifications at specific positions could enhance their anti-inflammatory efficacy.

Example

A derivative bearing an acetic acid substituent at position-6 exhibited significant anti-inflammatory activity in animal models, underscoring the importance of structural modifications for therapeutic applications .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features an anthraquinone core with a benzodioxine moiety, which contributes to its chemical reactivity and biological activity. The presence of the N,O-bidentate directing group enhances its utility in metal-catalyzed reactions, particularly C-H bond functionalization.

Applications in Organic Synthesis

Metal-Catalyzed Reactions

The compound's bidentate nature allows it to act as a ligand in metal-catalyzed reactions. Research indicates that it can facilitate C-H bond functionalization, which is crucial for the synthesis of complex organic molecules. The ability to direct metal catalysts to specific sites on the substrate enhances reaction efficiency and selectivity .

Synthesis of Benzamide Derivatives

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized from various precursors such as 2-methylbenzoyl chloride and 1-aminoanthraquinone. This synthetic versatility makes it a valuable starting material for generating a library of benzamide derivatives with potential biological activities .

Medicinal Chemistry

Anticancer Activity

Compounds derived from anthraquinones have been studied for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential efficacy in cancer treatment. Studies have indicated that anthraquinone derivatives can induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Properties

Research has shown that certain benzodioxane derivatives exhibit anti-inflammatory activities. The incorporation of specific substituents at strategic positions on the benzodioxane ring can enhance this activity. The potential for this compound to serve as a lead compound for developing anti-inflammatory drugs is under investigation .

Materials Science

Dye Applications

The unique chromophoric properties of anthraquinone derivatives make them suitable candidates for use as dyes and pigments in various applications. Their stability and colorfastness are advantageous in textile and coating industries .

Nanomaterials

Recent studies suggest that compounds like this compound can be incorporated into nanomaterials for applications in electronics and photonics due to their electronic properties .

Case Studies

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO5/c25-21-14-4-1-2-5-15(14)22(26)20-16(21)6-3-7-17(20)24-23(27)13-8-9-18-19(12-13)29-11-10-28-18/h1-9,12H,10-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRKIXICERUVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.